molecular formula C8H15NO2 B13146398 4-Isopropylpyrrolidine-2-carboxylicacid

4-Isopropylpyrrolidine-2-carboxylicacid

Cat. No.: B13146398
M. Wt: 157.21 g/mol
InChI Key: YNKFSCQXCOMPNZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrrolidine-2-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production methods for pyrrolidine derivatives often involve the use of robust and scalable catalytic processes. For example, the borrowing hydrogen methodology using iridacycle complexes allows for the efficient synthesis of pyrrolidines from simple diols and primary amines .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or acyl groups onto the pyrrolidine ring .

Scientific Research Applications

4-Isopropylpyrrolidine-2-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylpyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets. For instance, docking analyses suggest that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, contributing to their anticancer activity . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining the compound’s biological activity.

Comparison with Similar Compounds

4-Isopropylpyrrolidine-2-carboxylicacid can be compared with other pyrrolidine derivatives such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. The unique structural features of this compound, such as the isopropyl group, contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-propan-2-ylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFSCQXCOMPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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